molecular formula C13H18N2O5 B14787078 Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate

Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate

Cat. No.: B14787078
M. Wt: 282.29 g/mol
InChI Key: RVCRNHIRVCDAFR-UHFFFAOYSA-N
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Description

Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C12H18N2O5 It is a derivative of hydrazine and is characterized by the presence of a methoxyphenyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazodicarboxylate with 4-methoxyphenylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of reactants into a reactor, maintaining optimal reaction conditions, and continuously removing the product. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds.

Scientific Research Applications

Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pathways involved include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl hydrazodicarboxylate: A precursor in the synthesis of Diethyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate.

    4-Methoxyphenylhydrazine: Another precursor used in the synthesis.

    Diethyl 1,2-hydrazinedicarboxylate: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl N-(ethoxycarbonylamino)-N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C13H18N2O5/c1-4-19-12(16)14-15(13(17)20-5-2)10-6-8-11(18-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI Key

RVCRNHIRVCDAFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C1=CC=C(C=C1)OC)C(=O)OCC

Origin of Product

United States

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